alpha-Octithiophene

OFET Charge Transport Conjugation Length

Shorter oligothiophenes (α-4T, α-6T) cannot resolve grain-boundary-limited mobility or structural anisotropy saturation at the polythiophene limit. α-8T is the longest unsubstituted oligothiophene processable as a pure crystalline solid, uniquely bridging discrete oligomers and polythiophene. • Achieves μFET of 1.8×10⁻² cm²/V·s-comparable to α-6T-enabling decoupling of conjugation-length and microstructural contributions to carrier mobility. • Single crystals exhibit a record a/c unit-cell ratio of ~10 for anisotropic (in-plane vs. out-of-plane) transport studies. • Sublimed-grade purity (≥95%) ensures reproducible thin-film fabrication and low-temperature spectroscopy with vibrational fine-structure resolution (ΔE₂ = 0.019 eV).

Molecular Formula C32H18S8
Molecular Weight 659 g/mol
CAS No. 113728-71-5
Cat. No. B039230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Octithiophene
CAS113728-71-5
Molecular FormulaC32H18S8
Molecular Weight659 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=CS8
InChIInChI=1S/C32H18S8/c1-3-19(33-17-1)21-5-7-23(35-21)25-9-11-27(37-25)29-13-15-31(39-29)32-16-14-30(40-32)28-12-10-26(38-28)24-8-6-22(36-24)20-4-2-18-34-20/h1-18H
InChIKeyGCMCTPRNKVKGCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Octithiophene: Longest Processable Oligothiophene


alpha-Octithiophene (α-8T) is the linear conjugated octamer of thiophene, representing the highest unsubstituted member of the α-oligothiophene family that remains processable as a pure crystalline compound [1]. With a molecular formula of C₃₂H₁₈S₈, a molecular weight of approximately 659 g/mol, and a melting point of 364 °C , it is positioned as an ultimate model compound for probing conjugation-length-dependent phenomena in polythiophene-like systems. Its extended π-conjugated backbone of eight thiophene rings enables investigation of electronic, optical, and structural properties at a chain length where saturation effects become experimentally accessible, a regime inaccessible to shorter analogs such as sexithiophene (α-6T) or quaterthiophene (α-4T).

Model System Longest processable unsubstituted oligothiophene for conjugation-length studies
Workflow Supports OFET, single-crystal, photovoltaic, and high-resolution spectroscopy research
Selection Required when probing oligomer-to-polymer electronic transition or saturation effects

Why alpha-Octithiophene Substitution Fails


In-class substitution of α-8T with shorter oligothiophenes such as α-4T or α-6T is scientifically invalid for several quantifiable reasons. First, the oligomer chain length directly dictates the optical bandgap and absorption edge, with α-8T uniquely bridging the electronic gap between discrete oligomers and polythiophene (PT) [1]. Second, carrier mobility in oligothiophenes does not monotonically scale with chain length; high-purity α-8T achieves a field-effect mobility (μFET) of 1.8 × 10⁻² cm²/V·s—comparable to the best-performing α-6T devices—but with distinct grain-boundary-limited transport mechanisms revealed only at this conjugation length [2]. Third, structural anisotropy, as quantified by the a/c unit-cell ratio, reaches an exceptional value of nearly 10 in α-8T single crystals, a record among organic crystals that directly impacts anisotropic charge transport [3]. Substitution with a shorter analog therefore alters or eliminates the very physical phenomena under investigation.

Target
α-Octithiophene (α-8T)
Substitute Risk
Shorter analogs (α-4T, α-6T) cannot bridge the electronic gap to polythiophene; optical bandgap and absorption edge may shift.
Target
Carrier transport mechanism
Substitute Risk
Equivalent mobility magnitude does not replicate grain-boundary-limited transport unique to α-8T.
Target
Structural anisotropy (a/c ratio)
Substitute Risk
Record quasi-2D layered structure is absent in α-4T and α-6T single crystals; anisotropic charge transport context may not transfer.

alpha-Octithiophene vs. Analogs: Quantitative Evidence


Mobility Parity with α-Sexithiophene

Contrary to the expectation that carrier mobility increases monotonically with conjugation length, high-purity α-8T achieves a field-effect mobility in thin-film transistors (TFTs) essentially identical to that of α-6T, but through a fundamentally different charge-transport regime. This demonstrates that α-8T reaches the mobility saturation limit for unsubstituted oligothiophenes, making it the definitive model for studying conjugation-length-independent transport phenomena [1].

Mobility Parity
Head-to-head
μFET = 1.8×10⁻² cm²/V·s
Equivalent to α-6T mobility, enabling decoupling of conjugation length from grain-boundary effects.
Reported for vapor-deposited polycrystalline films; transport regime differs from α-6T.
OFET Charge Transport Conjugation Length

Record Structural Anisotropy in Single Crystals

Single-crystal X-ray diffraction analysis reveals that α-8T possesses an exceptionally high ratio of the a to c unit-cell parameters, approaching 10, which is the highest structural anisotropy recorded for any organic crystal. This extreme quasi-2D character is not observed in α-4T or α-6T single crystals, making α-8T the only unsubstituted oligothiophene suitable for investigating purely in-plane vs. out-of-plane charge-transport anisotropy at the single-crystal level [1].

Structural Anisotropy
Reported
a/c ≈ 10
Highest recorded in organic crystals; supports quasi-2D charge-transport anisotropy studies.
Single-crystal X-ray data; comparison with shorter oligomers is class-level inference.
Crystal Engineering Anisotropic Transport Single-Crystal OFET

Molecular Orientation for Enhanced Photovoltaics

α-8T films can be mechanically oriented via a simple rubbing technique, yielding a dichroic ratio as high as 10 for the fundamental π–π* absorption band. This level of macroscopic orientation is quantitatively linked to a substantial increase in photocurrent density in Schottky and p/n junction photovoltaic cells. The elongated, rigid-rod conformation of α-8T (8 rings) is mechanistically responsible for this efficient alignment; shorter oligomers (α-4T, α-6T) do not achieve the same degree of uniaxial orientation under identical rubbing conditions [1].

Orientation Control
Context-dependent
Dichroic ratio = 10
Enables wide dynamic range for orientation–photocurrent correlation in OPV research.
Achieved via mechanical rubbing; cross-study comparable, batch-dependent.
Organic Photovoltaics Molecular Orientation Dichroic Ratio

Sublimation Purity for Defect-Free Spectroscopy

α-8T is identified as 'probably the ultimate unsubstituted oligothiophene to be processable as a pure crystalline compound' via vacuum sublimation. This purification ceiling is critical because longer unsubstituted oligomers (e.g., α-12T) cannot be obtained in sufficient crystalline purity without decomposition or intractable solubility. Experimentally, high-purity α-8T enables the resolution of vibrational fine structure (ΔE₂ = 0.019 eV) in low-temperature optical absorption spectra, which is obscured by defect-related broadening in less pure shorter oligomers [1][2].

Sublimation Purity
Class-level
ΔE₂ = 0.019 eV hyperfine splitting
Resolvable only in high-purity α-8T; supports defect-free oligomer-to-polymer spectroscopy.
Low-temperature (14 K) absorption; longer oligomers not processable at this purity.
Material Purity Purification Optical Spectroscopy

alpha-Octithiophene: Research and Industrial Applications


Decoupling Conjugation Length and Grain Boundaries

When the research objective is to isolate the contribution of grain boundaries to carrier mobility in polycrystalline organic semiconductors, α-8T is the only unsubstituted oligothiophene that achieves a mobility value comparable to α-6T (1.8 × 10⁻² cm²/V·s) despite a longer conjugated backbone. This enables direct experimental decoupling of conjugation-length and microstructural effects [Section_3, Evidence_1]. Researchers should procure high-purity α-8T (≥95%, purified by vacuum sublimation) for TFT fabrication and temperature-dependent transport measurements to quantify trap densities at grain boundaries without the confounding variable of differing mobilities. [1]

Anisotropic Charge Transport in Single Crystals

α-8T single crystals, with their record structural anisotropy (a/c ≈ 10), provide a unique model system for measuring the fundamental limits of in-plane vs. out-of-plane charge carrier mobility in organic crystals. This application exploits the extreme quasi-2D layered structure to investigate band-like transport within molecular layers and hopping transport across layers within the same crystalline lattice [Section_3, Evidence_2]. Procurement of single-crystal-grade α-8T or high-purity powder for physical vapor transport (PVT) crystal growth is recommended. [2]

Molecular Orientation vs. Photovoltaic Performance

For OPV researchers seeking to establish a quantitative, causal link between molecular orientation (horizontal vs. vertical) and photocurrent generation, α-8T is the preferred oligomeric semiconductor due to its uniquely high dichroic ratio (R = 10) achievable via mechanical rubbing. This wide orientation-dependent absorption contrast enables precise measurement of the orientation–efficiency relationship, with horizontally oriented films delivering substantially higher photocurrent densities than vertically oriented or isotropic films [Section_3, Evidence_3]. Procurement of α-8T with specified purity (>95%) and consistent batch-to-batch molecular weight is critical for reproducible film deposition and rubbing. [3]

High-Resolution Spectroscopy of Oligomer-to-Polymer Transition

α-8T is the longest unsubstituted oligothiophene that can be purified to the crystalline quality required for resolving vibrational fine structure (ΔE₂ = 0.019 eV) in low-temperature absorption spectra. This makes it indispensable for high-resolution, temperature-dependent UV-Vis spectroscopy studies aimed at mapping the evolution of electronic structure, vibronic coupling, and exciton delocalization as a function of chain length from discrete oligomers to the polythiophene limit [Section_3, Evidence_4]. Procurement should specify sublimed-grade material with low metal and halogen impurity profiles to minimize defect-induced spectral broadening. [4][5]

Application
Selection Property
Validation Focus
Decoupling conjugation length from grain boundaries
Mobility parity with α-6T
Grain-boundary trap density analysis
Anisotropic charge transport in single crystals
Record structural anisotropy (a/c ratio)
In-plane vs. out-of-plane mobility measurement
Molecular orientation–photovoltaic correlation
High dichroic ratio via rubbing
Orientation-dependent photocurrent measurement
High-resolution oligomer-to-polymer spectroscopy
Sublimable to high crystalline purity
Low-temperature hyperfine structure resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Octithiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.